

Enasidenib Mesylate: A Technical Guide to its Biochemical Properties and Mechanism of Action

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Compound of Interest

Compound Name: *Enasidenib Mesylate*

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Abstract

Enasidenib mesylate (Idhifa®), an oral, first-in-class, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core biochemical properties of **enasidenib mesylate**, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this targeted agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies and the development of novel therapeutics for hematologic malignancies.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis. [2][3]

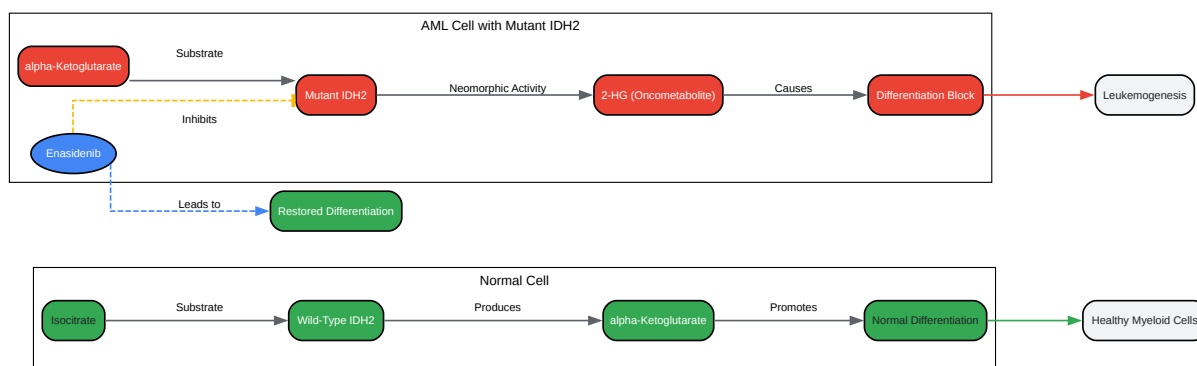
Enasidenib (formerly AG-221) is a potent and selective, orally available inhibitor of the mutant IDH2 enzyme.[4] It is specifically indicated for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[5] By inhibiting the production of 2-HG, enasidenib restores normal myeloid differentiation and offers a targeted therapeutic approach for this subset of AML patients.[2][5]

Mechanism of Action

Enasidenib is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme.[6] This binding stabilizes the enzyme in an open conformation, preventing the conformational change required for its neomorphic catalytic activity.[6] This selective inhibition of mutant IDH2 leads to a significant reduction in the levels of the oncometabolite 2-HG.[2] The decrease in 2-HG alleviates the inhibition of α -KG-dependent dioxygenases, thereby restoring histone and DNA methylation patterns and promoting the differentiation of leukemic blasts into mature myeloid cells.[2][3]

Signaling Pathway

The signaling pathway affected by mutant IDH2 and the mechanism of action of Enasidenib are depicted in the following diagram.



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Caption: Mechanism of Enasidenib in mutant IDH2 AML.

Biochemical and Pharmacokinetic Properties

The key biochemical and pharmacokinetic parameters of **Enasidenib Mesylate** are summarized in the tables below.

In Vitro Inhibitory Activity

Target	IC ₅₀ (nM)	Cell Line	Reference
Mutant IDH2 R140Q	100	-	[5]
Mutant IDH2 R172K	400	-	[5]

Pharmacokinetic Parameters in Humans (100 mg daily dose)

Parameter	Value	Unit	Reference
Absorption			
Bioavailability	~57	%	[7][8]
T _{max} (Time to Peak Concentration)	4	hours	[7][8]
Distribution			
Volume of Distribution (Vd)	55.8	L	[7][8]
Plasma Protein Binding	98.5	%	[7][8]
Metabolism			
Primary Metabolite	AGI-16903 (N-dealkylated)	-	[7][8]
Metabolizing Enzymes	CYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), UGTs	-	[7][8]
Elimination			
Terminal Half-life (t _{1/2})	7.9	days	[7]
Total Body Clearance (CL/F)	0.70	L/hour	[7]
Route of Elimination	89% Feces, 11% Urine	-	[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of **Enasidenib Mesylate**.

IDH2 Enzyme Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available assay kits and published research.^{[5][9]}

Objective: To determine the in vitro inhibitory activity of Enasidenib against mutant IDH2 enzymes.

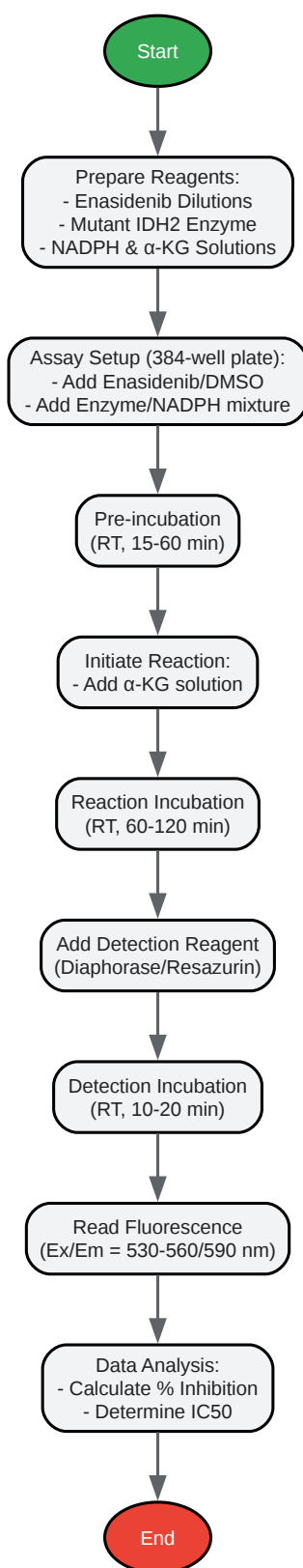
Materials:

- Recombinant human IDH2 R140Q or R172K enzyme
- **Enasidenib Mesylate**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)
- α -Ketoglutarate (α -KG)
- NADPH
- Diaphorase
- Resazurin
- 384-well black plates
- Plate reader with fluorescence detection (Ex/Em = 530-560/590 nm)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of Enasidenib in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:**
 - Dilute the recombinant mutant IDH2 enzyme in assay buffer to the working concentration (e.g., 0.5-1.0 μ g/mL).
 - Prepare a solution of NADPH in assay buffer (e.g., 30 μ M).

- Prepare a solution of α -KG in assay buffer (e.g., 10 mM).
- Assay Reaction:
 - In a 384-well plate, add 5 μ L of the diluted Enasidenib or DMSO (vehicle control).
 - Add 20 μ L of the enzyme/NADPH mixture to each well.
 - Incubate at room temperature for 15-60 minutes.
 - Initiate the reaction by adding 5 μ L of the α -KG solution.
 - Incubate the reaction at room temperature for 60-120 minutes, protected from light.
- Detection:
 - Prepare the detection reagent by mixing diaphorase and resazurin in assay buffer.
 - Add 15 μ L of the detection reagent to each well to stop the reaction.
 - Incubate for 10-20 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a plate reader.
 - The decrease in fluorescence is proportional to the amount of NADPH consumed.
 - Calculate the percent inhibition for each Enasidenib concentration relative to the DMSO control.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic dose-response curve.



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